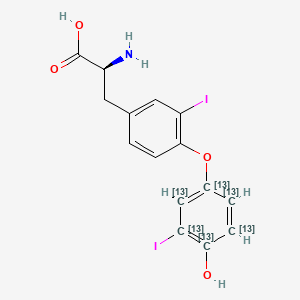

3,3'-Diiodo-L-thyronine-13C6

Description

BenchChem offers high-quality 3,3'-Diiodo-L-thyronine-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Diiodo-L-thyronine-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1/i2+1,3+1,7+1,9+1,10+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCJBZABTUOGNM-USQDWSSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746356 | |

| Record name | O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217459-13-6 | |

| Record name | O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217459-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Significance of 3,3'-Diiodo-L-thyronine (T2): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of thyroid hormone, formed through the deiodination of triiodothyronine (T3) and reverse T3 (rT3).[1] Historically considered an inactive byproduct of thyroid hormone degradation, emerging evidence suggests that 3,3'-T2 possesses distinct biological activities, albeit with significantly lower potency than T3. This technical guide provides a comprehensive overview of the biological significance of 3,3'-T2, focusing on its metabolic fate, interaction with cellular targets, and physiological effects. We present quantitative data on its binding affinities and relative potencies, detail its known signaling interactions, and provide representative experimental protocols for its study.

Introduction: 3,3'-T2 in the Landscape of Thyroid Hormones

Thyroid hormones are critical regulators of metabolism, growth, and development.[2] The prohormone thyroxine (T4) is converted in peripheral tissues to the highly active T3 or the largely inactive reverse T3 (rT3). Both T3 and rT3 can be further deiodinated to 3,3'-T2, positioning it as a key node in the thyroid hormone metabolic pathway.[1] While its isomer, 3,5-T2, has garnered significant attention for its thyromimetic effects on energy expenditure and lipid metabolism, the role of 3,3'-T2 has remained more enigmatic.[3][4] This document aims to consolidate the current understanding of 3,3'-T2, highlighting its potential, albeit subtle, biological roles.

Quantitative Data Summary

The biological activity of 3,3'-T2 is best understood by quantitatively comparing its binding affinities and functional potencies against the canonical thyroid hormone, T3. The data reveals a significantly lower affinity for nuclear thyroid hormone receptors (TRs) and plasma transport proteins.

| Parameter | Molecule | Value/Potency | Target/System | Reference |

| Nuclear Receptor Binding | 3,3'-T2 | 50- to 70-fold lower potency than T3 | Rat Pituitary Cells (serum-free) | [5] |

| 3,3'-T2 | 10- to 100-fold lower potency than T3 | Rat Pituitary Cells (serum) | [5] | |

| Physiological Response | ||||

| Growth Hormone Production | 3,3'-T2 | ~0.1% the potency of T3 | Cultured Rat Pituitary Cells | [5] |

| Glucose Consumption | 3,3'-T2 | ~0.1% the potency of T3 | Cultured Rat Pituitary Cells | [5] |

| Plasma Protein Binding | ||||

| Thyroxine-Binding Globulin (TBG) | 3,3'-T2 | Lower affinity than T4, rT3, and T3 | Human Plasma | [6][7][8] |

| Transthyretin (TTR) | 3,3'-T2 | Lower affinity than T4, T3A, rT3, and T3 | Human Plasma | [6][7][8] |

| Mitochondrial Enzyme Activity | ||||

| Cytochrome c Oxidase (COX) | 3,3'-T2 | Significant enhancement at 1 µM | Isolated Enzyme | [9] |

Signaling Pathways and Mechanisms of Action

The biological effects of 3,3'-T2 appear to be mediated through both genomic and non-genomic pathways, though its influence is substantially weaker than that of T3.

Thyroid Hormone Metabolism

3,3'-T2 is a central metabolite in the canonical pathway of thyroid hormone degradation. Type 3 deiodinase (D3) inactivates T3 by converting it to 3,3'-T2, while Type 1 (D1) and Type 2 (D2) deiodinases can convert rT3 into 3,3'-T2.[1] This metabolic positioning underscores its role in modulating the local and systemic availability of more active thyroid hormones.

Genomic Pathway: Weak Nuclear Receptor Agonism

3,3'-T2 can bind to nuclear thyroid hormone receptors (TRα and TRβ), which act as ligand-activated transcription factors.[5] However, its binding affinity and transactivation capacity are markedly lower than those of T3.[5] Studies in cultured rat pituitary cells show that concentrations of 3,3'-T2 must be 50 to 100 times higher than T3 to achieve equivalent stimulation of TR-dependent processes like growth hormone production and glucose consumption.[5] This suggests that under normal physiological concentrations, 3,3'-T2 is unlikely to be a significant driver of TR-mediated gene expression but may act as a very weak agonist.

Non-Genomic Pathway: Mitochondrial Effects

Some of the most direct evidence for 3,3'-T2 bioactivity comes from its effects on mitochondria. Unlike its isomer 3,5-T2, which has been shown to activate broader signaling cascades involving AMPK and SIRT1, the known non-genomic action of 3,3'-T2 is more targeted. Studies have shown that 3,3'-T2 can directly stimulate the activity of cytochrome c oxidase (COX), a key enzyme complex (Complex IV) in the mitochondrial electron transport chain.[9] This action appears to be rapid and independent of nuclear gene transcription. The stimulation of COX activity can enhance mitochondrial respiration. However, in contrast to T3 and 3,5-T2, 3,3'-T2 has been shown to lack effects on reducing body weight and adiposity and may even worsen glucose tolerance in some models.[3]

Key Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize the biological activity of 3,3'-Diiodo-L-thyronine.

Protocol: Competitive Radioligand Binding Assay for Nuclear Receptors

This protocol determines the affinity of 3,3'-T2 for thyroid hormone receptors (TRs) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3).

Workflow Diagram:

Methodology:

-

Receptor Preparation: Extract nuclear proteins from rat liver or from cells engineered to overexpress a specific TR isoform (e.g., TRβ1). Quantify total protein concentration using a BCA assay.

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, a constant concentration of [¹²⁵I]T3 (e.g., 0.1 nM), and varying concentrations of unlabeled 3,3'-T2 (e.g., from 10⁻¹² M to 10⁻⁶ M) in a binding buffer (e.g., phosphate buffer with dithiothreitol).

-

Incubation: Incubate the reactions for 2-4 hours at 4°C on a rocker to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through a nitrocellulose membrane under vacuum.[10] The receptor-ligand complex will bind to the filter, while the free ligand will pass through. Wash the filters with cold binding buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on each filter using a gamma counter.

-

Data Analysis: Plot the percentage of bound [¹²⁵I]T3 against the log concentration of 3,3'-T2. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of 3,3'-T2 that inhibits 50% of the specific binding of [¹²⁵I]T3.

Protocol: Mitochondrial Respiration Assay

This protocol measures the effect of 3,3'-T2 on mitochondrial oxygen consumption rate (OCR) using high-resolution respirometry (e.g., Seahorse XF Analyzer).

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from fresh rat liver or skeletal muscle tissue via differential centrifugation in an appropriate isolation buffer (e.g., containing sucrose, mannitol, and HEPES). Determine mitochondrial protein concentration.

-

Plate Seeding: Adhere 2-5 µg of isolated mitochondria per well in a Seahorse XF plate by centrifugation (e.g., 2000 x g for 20 min at 4°C).[11]

-

Assay Medium: Overlay the mitochondria with pre-warmed mitochondrial assay buffer (MAS) containing substrates for specific respiratory complexes (e.g., pyruvate and malate for Complex I, or succinate for Complex II).

-

Instrument Setup: Calibrate the Seahorse XF Analyzer cartridge and place the cell plate in the instrument for equilibration.

-

Compound Injection: Program the instrument to sequentially inject solutions to measure different respiratory states:

-

Port A: 3,3'-T2 (e.g., 1 µM final concentration) or vehicle control.

-

Port B: ADP to measure State 3 respiration (ATP-linked).

-

Port C: Oligomycin (ATP synthase inhibitor) to measure State 4 respiration (proton leak).

-

Port D: FCCP (an uncoupler) to measure maximal electron transport chain capacity.

-

Port E: Antimycin A & Rotenone (Complex III and I inhibitors) to measure non-mitochondrial respiration.

-

-

Data Analysis: The Seahorse software calculates OCR in real-time. Analyze the changes in OCR after the injection of 3,3'-T2 compared to the vehicle control to determine its effect on basal and maximal respiration.[11]

Protocol: Western Blot for Signaling Protein Activation

This protocol can be used to assess if 3,3'-T2 induces the phosphorylation (activation) of signaling proteins, although current evidence for this is limited compared to 3,5-T2.

Methodology:

-

Cell/Tissue Treatment: Treat cultured cells (e.g., HepG2 hepatocytes) or animal models with 3,3'-T2 at desired concentrations and time points.

-

Protein Extraction: Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate 20-40 µg of protein per sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a target protein (e.g., phospho-AMPK) and another membrane with an antibody for the total form of the protein.

-

Secondary Antibody Incubation: Wash the membrane and incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. The band intensity corresponds to the protein level.

-

Analysis: Quantify band intensities using image analysis software. Normalize the level of the phosphorylated protein to the total protein to determine the extent of activation.

Conclusion and Future Directions

3,3'-Diiodo-L-thyronine is a biologically active metabolite of thyroid hormone, but its physiological significance is nuanced. It functions as a very weak agonist at nuclear thyroid hormone receptors and demonstrates a more direct, non-genomic ability to stimulate mitochondrial cytochrome c oxidase. Compared to T3 and its isomer 3,5-T2, its effects on systemic metabolism are minimal and in some cases, adverse.[3]

For drug development professionals, 3,3'-T2 itself is unlikely to be a therapeutic candidate due to its low potency and unfavorable metabolic profile. However, its study provides crucial insights into the structure-activity relationships of thyronines. Understanding how subtle changes in iodination patterns drastically alter receptor affinity and biological function is vital for the design of selective thyromimetics that could target metabolic diseases without causing cardiac side effects. Future research should focus on elucidating any unique, non-canonical signaling pathways that may be modulated by 3,3'-T2 and further clarifying its role in local tissue-specific thyroid hormone regulation.

References

- 1. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Thyroid Hormone Distributor Proteins During Development in Vertebrates [frontiersin.org]

- 3. 3,5-diiodothyronine (3,5-T2) reduces blood glucose independently of insulin sensitization in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Binding Characteristics of Thyroid Hormone Distributor Proteins to Thyroid Hormone Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thyroid Hormone Serum Transport Proteins - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial respiration [bio-protocol.org]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

3,3'-Diiodo-L-thyronine-¹³C₆: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diiodo-L-thyronine (3,3'-T₂) is an endogenous metabolite of thyroid hormone, produced from the degradation of triiodothyronine (T₃) and reverse T₃ (rT₃)[1][2]. The ¹³C₆ labeled version, 3,3'-Diiodo-L-thyronine-¹³C₆, serves as a valuable tool in research as a tracer and internal standard for quantitative analyses using methods like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[3]. Its mechanism of action is identical to that of the unlabeled compound. This guide provides a comprehensive overview of the molecular mechanisms of 3,3'-T₂, with a focus on its interactions with cellular targets, its metabolic effects, and the experimental methodologies used to elucidate its function.

Core Mechanisms of Action

The biological activities of 3,3'-T₂ are primarily characterized by two main pathways: a direct, rapid action on mitochondria, and a weaker, less pronounced interaction with nuclear thyroid hormone receptors (THRs).

Mitochondrial Actions

A significant body of evidence points to mitochondria as a primary target for 3,3'-T₂. Unlike the genomic actions of T₃, some effects of 3,3'-T₂ are rapid and independent of protein synthesis, suggesting a direct interaction with mitochondrial components[4].

One of the key mitochondrial effects of 3,3'-T₂ is the enhancement of cytochrome c oxidase (COX) activity[1][3]. Studies have shown that 1 µM of 3,3'-T₂ can significantly increase COX activity within 30 minutes, with this concentration eliciting the maximum effect[1].

Furthermore, specific binding sites for 3,3'-T₂ have been identified in rat liver mitochondria[5]. These binding sites exhibit a high affinity for 3,3'-T₂, with an apparent association constant (Ka) of 0.5 x 10⁸ M⁻¹ and a binding capacity of 2.4 pmol/mg of mitochondrial protein in hypothyroid rats[5]. The binding is pH-dependent, with maximal binding observed at pH 6.4[5]. Competition studies have revealed the specificity of this binding, with the order of affinity being 3,3'-T₂ > 3,5-T₂ > rT₃[5].

Nuclear Receptor Interactions

3,3'-T₂ also interacts with nuclear thyroid hormone receptors, albeit with a much lower affinity than T₃. It is considered a weak agonist at these receptors[6][7]. Consequently, significantly higher concentrations of 3,3'-T₂ are required to elicit responses comparable to those of T₃[6][7]. For instance, in cultured rat pituitary cells, concentrations of 3,3'-T₂ that are 50- to 70-fold greater than T₃ are needed for equivalent stimulation of growth hormone production and glucose consumption in serum-free media[6][7]. In serum-containing media, this difference is reduced to 10- to 100-fold, which is attributed to the weaker binding of 3,3'-T₂ to serum proteins compared to T₃[6][7].

Metabolic Effects

The actions of 3,3'-T₂ at the mitochondrial and nuclear levels translate into observable metabolic effects. It has been shown to stimulate glucose consumption in cultured rat pituitary cells[6][7]. Additionally, along with its isomer 3,5-T₂, it has been investigated for its potential role in increasing the metabolization of fatty acids and the burning of adipose tissue[8].

Quantitative Data Summary

The following tables summarize the key quantitative data related to the mechanism of action of 3,3'-Diiodo-L-thyronine.

| Parameter | Value | Species/System | Reference |

| Mitochondrial Binding | |||

| Apparent Association Constant (Ka) | 0.5 x 10⁸ M⁻¹ | Rat Liver Mitochondria | [5] |

| Binding Capacity (Hypothyroid) | 2.4 pmol/mg mitochondrial protein | Rat Liver Mitochondria | [5] |

| Binding Capacity (Normal) | 5.5 pmol/mg mitochondrial protein | Rat Liver Mitochondria | [5] |

| Optimal pH for Binding | 6.4 | Rat Liver Mitochondria | [5] |

| COX Activity | |||

| Effective Concentration | 1 µM (maximal effect) | In vitro | [1] |

| Incubation Time | 30 minutes | In vitro | [1] |

| Nuclear Receptor Activity | |||

| Relative Potency vs. T₃ (serum-free) | 50- to 70-fold lower | Cultured Rat Pituitary Cells | [6][7] |

| Relative Potency vs. T₃ (serum) | 10- to 100-fold lower | Cultured Rat Pituitary Cells | [6][7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of 3,3'-Diiodo-L-thyronine

Caption: Signaling pathways of 3,3'-Diiodo-L-thyronine (3,3'-T₂).

Experimental Workflow for Assessing Mitochondrial Binding

Caption: Workflow for mitochondrial binding studies of 3,3'-T₂.

Experimental Protocols

Protocol 1: Determination of 3,3'-T₂ Binding to Isolated Rat Liver Mitochondria

Objective: To characterize the binding of 3,3'-T₂ to its specific sites in rat liver mitochondria.

Materials:

-

Wistar rats (normal and hypothyroid)

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Radiolabeled 3,3'-T₂ (e.g., ¹²⁵I-3,3'-T₂)

-

Unlabeled iodothyronines for competition assays (3,3'-T₂, 3,5-T₂, rT₃, T₃, T₄, etc.)

-

Incubation buffer with varying pH

-

Centrifuge, scintillation counter

Methodology:

-

Mitochondrial Isolation:

-

Euthanize rats and perfuse the liver with ice-cold saline.

-

Excise the liver and homogenize in 4 volumes of ice-cold homogenization buffer.

-

Perform differential centrifugation to isolate the mitochondrial fraction.

-

Subject the isolated mitochondria to swelling and osmotic treatment to obtain osmotically treated mitochondria (OTM).

-

-

Binding Assay:

-

Incubate a fixed amount of OTM protein with varying concentrations of radiolabeled 3,3'-T₂ in incubation buffer.

-

Perform incubations at different temperatures (e.g., 0°C and 37°C) and pH values to determine optimal binding conditions.

-

For competition studies, incubate OTM with a fixed concentration of radiolabeled 3,3'-T₂ in the presence of increasing concentrations of unlabeled iodothyronines.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid centrifugation to separate bound from free ligand.

-

Wash the mitochondrial pellet to remove non-specifically bound ligand.

-

Quantify the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis:

-

Perform Scatchard analysis on the saturation binding data to determine the apparent association constant (Ka) and the maximum binding capacity.

-

Analyze the competition binding data to determine the relative binding affinities of different iodothyronines.

-

Protocol 2: Assessment of 3,3'-T₂ Effects on Cellular Function in Cultured Pituitary Cells

Objective: To evaluate the biological activity of 3,3'-T₂ on growth hormone production and glucose consumption in cultured rat pituitary cells (e.g., GH₃ cells).

Materials:

-

Rat pituitary cell line (e.g., GH₃ cells)

-

Cell culture medium (with and without serum)

-

3,3'-T₂, T₃, and other thyroid hormone analogs

-

Reagents for growth hormone quantification (e.g., ELISA kit)

-

Reagents for glucose consumption assay (e.g., glucose oxidase-based kit)

Methodology:

-

Cell Culture:

-

Culture GH₃ cells in appropriate medium until they reach the desired confluency.

-

For experiments, switch to either serum-free or serum-containing medium as required.

-

-

Hormone Treatment:

-

Treat the cells with a range of concentrations of 3,3'-T₂ and T₃.

-

Include a vehicle-only control group.

-

For additive effect studies, treat cells with submaximal concentrations of T₃ in the presence and absence of 3,3'-T₂.

-

-

Functional Assays:

-

Growth Hormone Production: After the treatment period, collect the cell culture supernatant and quantify the amount of secreted growth hormone using an ELISA.

-

Glucose Consumption: Measure the glucose concentration in the culture medium at the beginning and end of the treatment period to determine the rate of glucose consumption.

-

-

Data Analysis:

-

Generate dose-response curves for growth hormone production and glucose consumption for both 3,3'-T₂ and T₃.

-

Calculate the EC₅₀ values to compare the potencies of the two hormones.

-

Statistically analyze the data to determine the significance of the observed effects.

-

Conclusion

3,3'-Diiodo-L-thyronine-¹³C₆, as a stable isotope-labeled analog of the endogenous metabolite 3,3'-T₂, is a critical tool for elucidating the nuanced roles of thyroid hormone metabolites. Its mechanism of action is multifaceted, involving both direct interactions with mitochondria to rapidly modulate cellular respiration and weaker, genomic effects through nuclear thyroid hormone receptors. Understanding these distinct pathways is crucial for researchers in endocrinology, metabolism, and drug development, as it opens avenues for exploring the therapeutic potential of thyroid hormone analogs with selective activities. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the physiological and pharmacological significance of 3,3'-T₂.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]

- 5. Specific binding sites for 3,3'-diiodo-L-thyronine (3,3'-T2) in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thyroid hormonelike actions of 3,3',5'-L-triiodothyronine nad 3,3'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thyroid Hormonelike Actions of 3,3′,5′-l-Triiodothyronine and 3,3′-Diiodothyronine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triiodothyronine - Wikipedia [en.wikipedia.org]

The Endogenous Journey of 3,3'-Diiodo-L-thyronine: A Technical Guide to Its Synthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of thyroid hormones that has garnered increasing interest for its potential biological activities, distinct from its more extensively studied precursors, thyroxine (T4) and triiodothyronine (T3). This technical guide provides an in-depth exploration of the core pathways governing the endogenous synthesis and degradation of 3,3'-T2. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the roles of this intriguing iodothyronine.

Endogenous Synthesis of 3,3'-Diiodo-L-thyronine

The production of 3,3'-T2 is intricately linked to the metabolism of T3 and reverse T3 (rT3), primarily catalyzed by a family of selenoenzymes known as iodothyronine deiodinases (DIOs). Three types of deiodinases, DIO1, DIO2, and DIO3, play distinct roles in the activation and inactivation of thyroid hormones, thereby controlling the local and systemic availability of 3,3'-T2.

The synthesis of 3,3'-T2 occurs through two main pathways:

-

Inner-ring deiodination of Triiodothyronine (T3): This is considered a major pathway for 3,3'-T2 production and is a key step in the inactivation of the biologically active T3. This reaction is predominantly catalyzed by Deiodinase type 3 (DIO3) and to a lesser extent by Deiodinase type 1 (DIO1) .[1][2]

-

Outer-ring deiodination of Reverse Triiodothyronine (rT3): The inactive metabolite rT3 can be converted to 3,3'-T2 through the removal of an iodine atom from its outer ring. This reaction is catalyzed by Deiodinase type 1 (DIO1) and Deiodinase type 2 (DIO2) .[1][2]

The tissue-specific expression and subcellular localization of these deiodinases result in differential production of 3,3'-T2 throughout the body.

Signaling Pathway for 3,3'-T2 Synthesis

Degradation of 3,3'-Diiodo-L-thyronine

The clearance and degradation of 3,3'-T2 are crucial for maintaining its physiological concentrations. The primary routes of 3,3'-T2 metabolism involve sulfation followed by deiodination.

Sulfation: The initial and rate-limiting step in the hepatic clearance of 3,3'-T2 is its conjugation with a sulfate group to form 3,3'-diiodothyronine sulfate (T2S).[3] This reaction is catalyzed by sulfotransferase enzymes.

Deiodination of T2S: The sulfated conjugate, T2S, is then a substrate for outer-ring deiodination, primarily by Deiodinase type 1 (DIO1) , leading to the production of 3-monoiodo-L-thyronine sulfate and the release of iodide.[3] This sequential process of sulfation and deiodination significantly accelerates the clearance of 3,3'-T2 from the circulation.[3]

Signaling Pathway for 3,3'-T2 Degradation

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and degradation of 3,3'-T2.

Table 1: Serum Concentrations and Production Rate of 3,3'-T2 in Humans

| Parameter | Value | Reference |

| Serum Concentration (Euthyroid) | 6.0 ± 1.0 ng/100 mL | [4] |

| Serum Concentration (Hyperthyroid) | 9.0 ± 4.6 ng/100 mL | [4] |

| Serum Concentration (Hypothyroid) | 2.7 ± 1.1 ng/100 mL | [4] |

| Production Rate (Euthyroid) | 39.8 ± 19.8 µ g/day | [4] |

| Metabolic Clearance Rate (Euthyroid) | 628 ± 218 L/day | [4] |

Table 2: Kinetic Parameters of Deiodinases Involved in 3,3'-T2 Metabolism

| Enzyme | Substrate | Product | Apparent Km | Apparent Vmax | Source Organism/Tissue | Reference |

| DIO1 | rT3 | 3,3'-T2 | 0.37 µM | 80 pmol/mg protein/min | Human Thyroid | [5] |

| T3 | 3,3'-T2 | 10.9 µM | 19 pmol/mg protein/min | Human Thyroid | [5] | |

| DIO2 | rT3 | 3,3'-T2 | Low (nM range) | Low | General | [2] |

| DIO3 | T3 | 3,3'-T2 | ~10-fold lower than T4 | Similar to T4 | General | [1] |

Note: Kinetic parameters can vary depending on the experimental conditions, tissue source, and species.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3,3'-T2 synthesis and degradation.

Protocol 1: Determination of Deiodinase Activity (Radiometric Assay)

This protocol is a generalized procedure for measuring the activity of deiodinase enzymes using radiolabeled substrates.

Objective: To quantify the rate of conversion of a radiolabeled iodothyronine substrate (e.g., [125I]T3 or [125I]rT3) to its deiodinated products, including [125I]3,3'-T2 and free [125I]iodide.

Materials:

-

Tissue homogenates or microsomal fractions containing deiodinase activity.

-

Radiolabeled substrate: [125I]T3 or [125I]rT3.

-

Incubation Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4) containing EDTA (e.g., 1 mM) and dithiothreitol (DTT) as a cofactor (e.g., 10 mM).

-

Stopping Solution: e.g., ice-cold ethanol or a solution containing unlabeled iodothyronines to saturate binding proteins.

-

Chromatography system for product separation (e.g., Sephadex LH-20, HPLC, or thin-layer chromatography).

-

Gamma counter for radioactivity measurement.

-

Protein quantification assay reagents (e.g., Bradford or BCA).

Procedure:

-

Preparation of Reaction Mixtures:

-

In a microcentrifuge tube, combine the tissue homogenate or microsomal fraction (containing a known amount of protein) with the incubation buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

-

Initiation of Reaction:

-

Add the radiolabeled substrate to the reaction mixture to initiate the deiodination reaction. The final concentration of the substrate should be optimized based on the specific deiodinase being assayed (e.g., nM range for DIO2 and DIO3, µM range for DIO1).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding the stopping solution.

-

-

Separation of Products:

-

Separate the reaction products ([125I]3,3'-T2, free [125I]iodide) from the unreacted substrate using a suitable chromatographic method.

-

-

Quantification:

-

Collect the fractions corresponding to the substrate and products and measure the radioactivity in each fraction using a gamma counter.

-

-

Calculation of Enzyme Activity:

-

Calculate the amount of product formed per unit of time and per milligram of protein. Express the deiodinase activity in units such as pmol/min/mg protein.

-

Workflow Diagram for Radiometric Deiodinase Assay

Protocol 2: Quantification of 3,3'-T2 in Serum by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 3,3'-T2 in serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately measure the concentration of 3,3'-T2 in serum samples.

Materials:

-

Serum samples.

-

Internal Standard (IS): A stable isotope-labeled analog of 3,3'-T2 (e.g., 13C6-3,3'-T2).

-

Protein Precipitation Reagent: e.g., Acetonitrile.

-

Solid-Phase Extraction (SPE) cartridges: for sample clean-up and concentration.

-

LC-MS/MS system: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Solvents for LC mobile phase (e.g., water, methanol, acetonitrile with additives like formic acid).

Procedure:

-

Sample Preparation:

-

Thaw serum samples on ice.

-

Spike the serum samples with a known amount of the internal standard.

-

-

Protein Precipitation:

-

Add a protein precipitation reagent (e.g., 3 volumes of ice-cold acetonitrile) to the serum sample.

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with appropriate solvents (e.g., methanol followed by water).

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the analyte (3,3'-T2) and the internal standard with a stronger solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate 3,3'-T2 from other components using a suitable LC column and gradient elution.

-

Detect and quantify 3,3'-T2 and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known 3,3'-T2 concentrations.

-

Calculate the concentration of 3,3'-T2 in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

The endogenous synthesis and degradation of 3,3'-Diiodo-L-thyronine are tightly regulated processes, primarily governed by the activity of deiodinase enzymes. Understanding these pathways is fundamental for elucidating the physiological and potential pathophysiological roles of 3,3'-T2. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of thyroid hormone metabolism and for professionals involved in the development of novel therapeutics targeting these pathways. Further investigation into the specific regulatory mechanisms and the full spectrum of biological actions of 3,3'-T2 will continue to be a vibrant area of research.

References

- 1. Characteristics of type III iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolism of 3,3'-diiodothyronine in rat hepatocytes: interaction of sulfation with deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sequential deiodination of thyroxine in human thyroid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentrations of 3,3'-Diiodothyronine (3,3'-T2) in Human Serum: A Technical Guide

This technical guide provides an in-depth overview of the physiological concentrations of 3,3'-diiodothyronine (3,3'-T2) in human serum, intended for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, details experimental methodologies for 3,3'-T2 measurement, and illustrates the relevant metabolic pathways.

Introduction

3,3'-Diiodothyronine (3,3'-T2) is a metabolite of thyroid hormones, produced by the deiodination of triiodothyronine (T3) and reverse triiodothyronine (rT3).[1][2] While historically considered an inactive metabolite, emerging research suggests potential biological activities for 3,3'-T2.[3][4] Accurate measurement of its physiological concentrations is crucial for understanding its role in health and disease. This guide reviews the current state of knowledge on serum 3,3'-T2 levels and the methods used for its quantification.

Data on Physiological Concentrations of 3,3'-T2

The reported physiological concentrations of 3,3'-T2 in human serum vary depending on the analytical method employed and the thyroid status of the individuals. Two primary methods have been used for its quantification: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

| Population | Method | Mean Concentration | Concentration Range | Reference |

| Euthyroid Adults | RIA | 7.2 ng/dL | 3 - 11 ng/dL | [5] |

| Euthyroid Adults | RIA | 17 ± 1 ng/dL | Not Reported | [6] |

| Euthyroid Adults | RIA | 23 pmol/L | Not Reported | [7] |

| Hypothyroid Adults | RIA | < 3.0 ng/dL | Not Reported | [5] |

| Hyperthyroid Adults | RIA | Not Reported | 11 - 64 ng/dL | [5] |

| Healthy Adults | LC-MS/MS | 133 ± 15 pg/mL (253 ± 29 pmol/L) | Not Reported | [8][9] |

| Patients with Thyroid Axis Disorders | LC-MS/MS | 0.079 ± 0.022 nM | Not Reported | [10] |

Experimental Protocols

Accurate quantification of 3,3'-T2 is challenging due to its low circulating concentrations and the presence of structurally similar iodothyronines. Below are detailed outlines of the methodologies for the two main analytical techniques.

Radioimmunoassay (RIA) for 3,3'-T2

RIA is a traditional immunological technique for quantifying antigens. The protocol for 3,3'-T2 measurement typically involves the following steps:

-

Serum Extraction:

-

To remove interfering proteins, serum samples are often extracted. A common method involves ethanol extraction followed by lyophilization of the extract.[5]

-

Alternatively, unextracted serum can be used with the addition of blocking agents like 8-anilino-1-naphthalene-sulphonic acid (ANS) to inhibit the binding of 3,3'-T2 to serum transport proteins.[6][7]

-

-

Assay Procedure:

-

A specific antibody against 3,3'-T2 is used. These are typically raised in animals like rabbits by immunizing them with a 3,3'-T2-protein conjugate (e.g., 3,3'-T2-human serum albumin).[11]

-

A known quantity of radiolabeled 3,3'-T2 (tracer) is mixed with the serum sample (or extract) and the specific antibody.

-

The unlabeled 3,3'-T2 in the sample competes with the radiolabeled 3,3'-T2 for binding to the limited number of antibody binding sites.

-

After incubation, the antibody-bound fraction is separated from the free fraction.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Quantification:

-

A standard curve is generated using known concentrations of unlabeled 3,3'-T2.

-

The concentration of 3,3'-T2 in the patient sample is determined by comparing the measured radioactivity with the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3,3'-T2

LC-MS/MS is a highly sensitive and specific method that has become the gold standard for measuring small molecules in complex matrices. A typical workflow for 3,3'-T2 analysis includes:

-

Sample Preparation:

-

Protein Precipitation: Serum proteins are precipitated by adding a solvent like acetonitrile.[8][9][12]

-

Solid-Phase Extraction (SPE): The supernatant after protein precipitation is often further purified using SPE to remove interfering substances.[8][9]

-

Liquid-Liquid Extraction (LLE): An alternative or additional purification step to SPE.[12]

-

Derivatization (Optional): In some methods, derivatization may be used to improve chromatographic separation and ionization efficiency.

-

Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., 3,3'-T2-¹³C₆) is added to the sample at the beginning of the preparation to account for matrix effects and variations in extraction recovery.[13]

-

-

Liquid Chromatography (LC) Separation:

-

The prepared sample is injected into an HPLC system.

-

A reversed-phase column (e.g., C18) is commonly used to separate 3,3'-T2 from other thyroid hormones and metabolites based on their hydrophobicity.[12]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

-

Specific precursor-to-product ion transitions for 3,3'-T2 and its internal standard are monitored. For example, a common transition for 3,3'-T2 is m/z 525.9 → 479.9.[14]

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards with known concentrations of 3,3'-T2.

-

The concentration of 3,3'-T2 in the sample is calculated based on the peak area ratio of the analyte to the internal standard.

-

Signaling and Metabolic Pathways

The primary established role of 3,3'-T2 is as a catabolite of T3 and rT3. However, some studies suggest it may have weak biological activity.

Metabolic Pathway of 3,3'-T2 Formation

The formation of 3,3'-T2 is a key step in the inactivation of thyroid hormones, catalyzed by deiodinase enzymes.[2]

Caption: Metabolic pathway of 3,3'-T2 formation.

Potential Cellular Action of 3,3'-T2

Some in vitro studies have suggested that 3,3'-T2 can act as a weak agonist at thyroid hormone receptors (TRs), initiating a cellular response, although with much lower potency than T3.[3][4]

Caption: Putative signaling pathway of 3,3'-T2.

Conclusion

The physiological concentrations of 3,3'-T2 in human serum are in the low picomolar to nanomolar range. Accurate measurement requires highly sensitive and specific analytical methods like LC-MS/MS, which is increasingly favored over traditional RIA for its superior specificity. While primarily a product of thyroid hormone inactivation, the potential for 3,3'-T2 to exert weak biological effects warrants further investigation. This guide provides a foundational understanding for researchers and clinicians interested in the role of this and other thyroid hormone metabolites.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thyroid hormonelike actions of 3,3',5'-L-triiodothyronine nad 3,3'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radioimmunoassay for 3,3'-diiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Radioimmunoassay of 3,3'-di-iodothyronine in unextracted serum: the effect of endogenous tri-iodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. A combined LC-MS/MS and LC-MS3 multi-method for the quantification of iodothyronines in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A radioimmunoassay for measurement of 3,3'-L-diiodothyronine (T2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 3,3'-Diiodo-L-thyronine in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Diiodo-L-thyronine (3,3'-T2), an endogenous metabolite of thyroid hormone, has emerged as a molecule with distinct and complex functions in metabolic regulation. Unlike its well-studied counterparts, thyroxine (T4) and triiodothyronine (T3), and even its isomer 3,5-diiodo-L-thyronine (3,5-T2), 3,3'-T2 exhibits a unique metabolic profile. This technical guide provides an in-depth exploration of the current understanding of 3,3'-T2's role in metabolic control, with a focus on its effects on glucose and lipid metabolism, and energy expenditure. We present a comprehensive summary of quantitative data from key experimental studies, detailed methodologies for reproducible research, and visual representations of the known signaling interactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of endocrinology, metabolism, and drug development who are investigating the therapeutic potential and physiological significance of thyroid hormone metabolites.

Introduction

Thyroid hormones are critical regulators of metabolism, growth, and development. The prohormone thyroxine (T4) is converted to the more active form, triiodothyronine (T3), which exerts its effects primarily through nuclear thyroid hormone receptors (TRs). The metabolism of thyroid hormones also generates other derivatives, including diiodothyronines. Among these, 3,3'-Diiodo-L-thyronine (3,3'-T2) has garnered interest due to its distinct metabolic actions that often contrast with those of T3 and its isomer, 3,5-T2. While 3,5-T2 has been shown to have thyromimetic effects, increasing metabolic rate and improving glucose tolerance, 3,3'-T2 appears to have a more nuanced and, in some cases, opposing role.[1][2][3] This guide will dissect the available scientific evidence to provide a clear understanding of the function of 3,3'-T2 in metabolic regulation.

Metabolic Effects of 3,3'-Diiodo-L-thyronine

Glucose Metabolism

A pivotal aspect of 3,3'-T2's metabolic profile is its impact on glucose homeostasis. In stark contrast to T3 and 3,5-T2, which tend to improve glucose tolerance, studies have shown that 3,3'-T2 can worsen it.[1][2]

In a key study using a mouse model of diet-induced obesity, daily intraperitoneal injections of 3,3'-T2 led to a significant impairment in glucose clearance during an intraperitoneal glucose tolerance test (IPGTT).[1] This suggests that 3,3'-T2 may interfere with insulin signaling or glucose uptake in peripheral tissues, or potentially enhance hepatic glucose production. However, the precise molecular mechanisms underlying this effect are still under investigation.

Body Weight and Adiposity

While T3 and 3,5-T2 are known to reduce body weight and adiposity, 3,3'-T2 does not appear to share these effects. In the same diet-induced obesity mouse model, treatment with 3,3'-T2 did not result in any significant changes in body weight or the mass of various fat depots.[1] This lack of effect on body composition further distinguishes 3,3'-T2 from its more metabolically active counterparts.

Lipid Metabolism and Energy Expenditure

The influence of 3,3'-T2 on lipid metabolism and overall energy expenditure is less clear and appears to be minimal compared to T3 and 3,5-T2. While T3 and 3,5-T2 are known to stimulate fatty acid oxidation and increase energy expenditure, there is currently a lack of substantial evidence to suggest that 3,3'-T2 has similar potent effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study by da Silva Teixeira et al. (2016), which investigated the effects of T3, 3,5-T2, and 3,3'-T2 in a diet-induced obese mouse model.

Table 1: Effects on Body Weight and Adiposity

| Treatment | Change in Body Weight (g) | Epididymal Fat (g) | Subcutaneous Fat (g) |

| Vehicle | +2.5 ± 0.5 | 2.1 ± 0.1 | 1.5 ± 0.1 |

| T3 | -1.8 ± 0.4 | 1.3 ± 0.1 | 0.9 ± 0.1 |

| 3,5-T2 | -1.5 ± 0.3 | 1.4 ± 0.1 | 1.0 ± 0.1 |

| 3,3'-T2 | +2.1 ± 0.6 | 2.0 ± 0.2 | 1.4 ± 0.1 |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effects on Glucose Metabolism

| Treatment | Fasting Blood Glucose (mg/dL) | Glucose AUC (IPGTT) (mg/dL x min) |

| Vehicle | 150 ± 8 | 25000 ± 1500 |

| T3 | 125 ± 7 | 18000 ± 1200 |

| 3,5-T2 | 130 ± 6 | 20000 ± 1300 |

| 3,3'-T2 | 165 ± 10 | 30000 ± 1800 * |

*p < 0.05 compared to vehicle. AUC: Area Under the Curve. Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility.

Diet-Induced Obesity Mouse Model

-

Animal Strain: C57BL/6J male mice, 8 weeks of age.

-

Housing: Mice are housed in a temperature-controlled room (22-24°C) with a 12-hour light/dark cycle.

-

Diet: To induce obesity, mice are fed a high-fat diet (HFD) for a period of 8-12 weeks. A common HFD composition is 60% of calories from fat, 20% from carbohydrates, and 20% from protein.[4][5]

-

Acclimatization: Animals are allowed to acclimate to the facility and diet for at least one week before the start of any experimental procedures.

3,3'-Diiodo-L-thyronine Administration

-

Preparation of 3,3'-T2 Solution: 3,3'-Diiodo-L-thyronine is dissolved in a vehicle suitable for injection. A common vehicle is a solution of 0.9% saline with a small amount of NaOH to aid dissolution, subsequently neutralized with HCl. The final concentration should be prepared to deliver the desired dose in a manageable injection volume (e.g., 100 µL).

-

Administration Route: Daily intraperitoneal (IP) injections are a common method for administering 3,3'-T2 in rodent studies.[1]

-

Dosage: A typical dosage used in studies is around 1.25 mg per 100g of body weight per day.[5]

-

Control Group: The vehicle control group should receive daily IP injections of the same volume of the vehicle used to dissolve the 3,3'-T2.

Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.[1]

-

Baseline Glucose Measurement: A baseline blood glucose reading is taken from a tail snip using a glucometer.

-

Glucose Injection: A 20% glucose solution is administered via intraperitoneal injection at a dose of 2 g/kg body weight.[6]

-

Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-injection from tail blood.[6]

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose clearance.

Western Blot Analysis of Insulin Signaling Proteins

-

Tissue Collection and Protein Extraction: Liver or muscle tissue is rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C. Total protein is extracted using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against key insulin signaling proteins (e.g., phospho-Akt, total Akt, phospho-IR, total IR). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, which are typically normalized to a loading control such as β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is isolated from tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen), and its integrity is assessed. First-strand cDNA is synthesized from the RNA using a reverse transcription kit.

-

Primer Design: Gene-specific primers for target genes (e.g., Glut2, Srebp-1c, Fasn) and a housekeeping gene (e.g., Actb, Gapdh) are designed or obtained from a reliable source.

-

qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based master mix in a real-time PCR system. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Signaling Pathways and Molecular Mechanisms

The molecular mechanisms through which 3,3'-T2 exerts its metabolic effects are not yet fully understood. Unlike T3, which binds with high affinity to nuclear thyroid hormone receptors (TRs) to regulate gene expression, 3,3'-T2 has been shown to have no significant thyromimetic effects on the expression of genes like growth hormone (GH) and TRβ2. This suggests that its actions are likely not mediated through the classical genomic pathway of thyroid hormone action.

The impairment of glucose tolerance by 3,3'-T2 suggests a potential interference with the insulin signaling cascade. However, direct evidence of 3,3'-T2 binding to and modulating the activity of key proteins in this pathway is still lacking.

Below are diagrams illustrating the established insulin signaling pathway and a hypothetical workflow for investigating the effects of 3,3'-T2.

References

- 1. diacomp.org [diacomp.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Diet-Induced Obesity Increases Tumor Growth and Promotes Anaplastic Change in Thyroid Cancer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diet-induced obesity murine model [protocols.io]

- 6. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

An In-depth Technical Guide to the Synthesis of ¹³C Labeled Iodothyronines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ¹³C labeled iodothyronines, crucial tools in metabolism, pharmacokinetics, and drug interaction studies. The detailed experimental protocols, comparative data, and workflow visualizations are designed to equip researchers with the necessary information to replicate and adapt these syntheses for their specific research needs. Stable isotope-labeled thyroid hormones, such as ¹³C labeled thyroxine (T4) and triiodothyronine (T3), are indispensable for precise quantification in complex biological matrices using mass spectrometry.[1][2]

Core Synthesis Strategies

Two principal pathways for the synthesis of ¹³C labeled iodothyronines have been prominently reported in the scientific literature. The first approach commences with isotopically labeled L-tyrosine, while the second builds the iodothyronine scaffold starting from labeled bromobenzene. Both methods offer distinct advantages and are detailed below.

Pathway 1: Synthesis from ¹³C₉,¹⁵N-L-Tyrosine

This pathway utilizes commercially available ¹³C₉,¹⁵N-L-Tyrosine as the starting material, incorporating the isotopic labels from the outset. The synthesis involves a series of protection, iodination, coupling, and deprotection steps to yield the desired labeled iodothyronines.[3]

Experimental Protocol: Synthesis of ¹³C₉,¹⁵N-T₄

Step 1: N-Boc and O-Methyl Protection of ¹³C₉,¹⁵N-L-Tyrosine

-

O-Methyl Esterification: To a solution of ¹³C₉,¹⁵N-L-tyrosine (1.0 equiv) in methanol, add thionyl chloride (5.9 equiv) dropwise at a temperature below 0°C. Reflux the reaction mixture for 3 hours. Concentrate the solution under reduced pressure and co-evaporate with diethyl ether to yield the methyl ester hydrochloride.

-

N-Boc Protection: Dissolve the crude O-methyl ester hydrochloride in a 1:1 mixture of THF and water. Cool the solution to 0°C and add sodium bicarbonate (3.0 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv). Stir the reaction at room temperature for 10 hours. Remove the volatiles in vacuo, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-O-methyl-¹³C₉,¹⁵N-L-tyrosine.[4]

Step 2: Bis-iodination of Protected Tyrosine

-

Dissolve the N-Boc-O-methyl-¹³C₉,¹⁵N-L-tyrosine (1.0 equiv) in dichloromethane (DCM).

-

Add N-iodosuccinimide (NIS) (2.0 equiv) to the solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Upon completion, the reaction mixture is typically washed with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine. The organic layer is then dried and concentrated to yield N-Boc-O-methyl-3,5-diiodo-¹³C₉,¹⁵N-L-tyrosine.[3]

Step 3: Copper-Mediated Biaryl Ether Formation

-

In a reaction vessel, combine N-Boc-O-methyl-3,5-diiodo-¹³C₉,¹⁵N-L-tyrosine (1.0 equiv), 4-(triisopropylsilyloxy)phenyl boronic acid (1.2 equiv), copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv), and powdered 4 Å molecular sieves.[3][5]

-

Add a suitable solvent such as dichloromethane (DCM).

-

Add a base, such as triethylamine (5.0 equiv) or a mixture of pyridine and triethylamine.[3][5]

-

Stir the heterogeneous mixture at room temperature for 18-48 hours, open to the atmosphere.[3][6]

-

Filter the reaction mixture through celite and silica gel, and wash the filter cake with ether. The filtrate is washed sequentially with dilute HCl, water, and brine, then dried over MgSO₄ and concentrated.[3]

Step 4: Deprotection of the Silyl Ether

-

Dissolve the crude biaryl ether from the previous step in tetrahydrofuran (THF) and cool to 0°C.

-

Add tetra-n-butylammonium fluoride (TBAF) (1.1-3.0 equiv, as a 1M solution in THF) dropwise.[1][3]

-

Stir the reaction at room temperature for 15-45 minutes.[1][3]

-

Dilute the reaction with ethyl acetate and wash with dilute HCl. The organic layer is dried and concentrated to yield N-Boc-3,5-diiodo-¹³C₉,¹⁵N-L-thyronine-OMe.[3]

Step 5: Iodination of the Outer Ring

-

Dissolve the product from Step 4 in a suitable solvent.

-

Add iodine monochloride and butylamine to effect bis-iodination on the outer ring, yielding N-Boc-¹³C₉,¹⁵N-T₄-OMe.[3]

Step 6: Sequential Deprotection

-

Methyl Ester Cleavage: Dissolve the N-Boc-¹³C₉,¹⁵N-T₄-OMe (1.0 equiv) in methanol and cool to 4°C. Add lithium hydroxide (LiOH) solution (5.0 equiv, 3.9 M in H₂O). Stir at 4°C for 90 minutes. Remove the solvent under a stream of argon.[3]

-

N-Boc Cleavage: Dissolve the dried crude product from the previous step in 4 M HCl in dioxane. Stir the reaction under argon at room temperature overnight.[3]

Step 7: Purification

-

The final product, ¹³C₉,¹⁵N-T₄, is purified by preparative High-Performance Liquid Chromatography (HPLC) as the trifluoroacetic acid (TFA) salt.[3]

Quantitative Data for Pathway 1

| Step | Product | Reported Yield | Reference |

| 1. Protection | N-Boc-O-methyl-¹³C₉,¹⁵N-L-tyrosine | 87.2% | [3] |

| 2. Bis-iodination | N-Boc-O-methyl-3,5-diiodo-¹³C₉,¹⁵N-L-tyrosine | 59% (over 3 steps) | [3] |

| 3 & 4. Coupling & Silyl Deprotection | N-Boc-3,5-diiodo-¹³C₉,¹⁵N-L-thyronine-OMe | 30% (over 2 steps) | [3] |

| 5. Outer Ring Iodination | N-Boc-¹³C₉,¹⁵N-T₄-OMe | 37% | [3] |

| 6 & 7. Deprotection & Purification | ¹³C₉,¹⁵N-T₄ | 23% | [3] |

Workflow Diagram for Pathway 1

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

Commercial Suppliers and Technical Applications of 3,3'-Diiodo-L-thyronine-¹³C₆: A Guide for Researchers

For researchers, scientists, and drug development professionals, the precise quantification of thyroid hormones and their metabolites is critical. 3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of thyroid hormone, and its stable isotope-labeled form, 3,3'-Diiodo-L-thyronine-¹³C₆, serves as an essential internal standard for accurate analysis by mass spectrometry.[1][2] This technical guide provides an in-depth overview of commercial suppliers of this crucial research compound and details a representative experimental protocol for its application in quantitative analysis.

Commercial Supplier Overview

Several reputable suppliers offer 3,3'-Diiodo-L-thyronine-¹³C₆ for research purposes. The compound is typically used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) applications.[1][2] Key product specifications from prominent vendors are summarized in the table below to facilitate comparison.

| Supplier | Catalog Number | Product Name | Purity | Isotopic Enrichment | Format |

| MedChemExpress | HY-129974S | 3,3'-Diiodo-L-thyronine-¹³C₆ | Not Specified | Not Specified | Solid |

| Cambridge Isotope Laboratories, Inc. | CLM-9222 | L-3,3'-Diiodothyronine (T2) (phenoxy-¹³C₆, 99%) | ≥97% Chemical Purity | 99 atom % ¹³C | Solid or Solution (100 µg/mL in 0.1N ammonia in methanol) |

| Sigma-Aldrich (Merck) | 719528 | 3, 3′-Diiodo-L-thyronine-(phenoxy-¹³C₆) (T2) hydrochloride | 97% (CP) | 99 atom % ¹³C | Solid |

| Santa Cruz Biotechnology | sc-219501 | 3,3'-Diiodo-L-thyronine-¹³C₆ | Not Specified | Not Specified | Solid |

Application in Quantitative Analysis: Experimental Protocol

3,3'-Diiodo-L-thyronine-¹³C₆ is primarily utilized as an internal standard in isotope dilution mass spectrometry for the quantification of endogenous 3,3'-T2 in biological matrices such as serum, plasma, and tissue extracts. The following is a generalized experimental protocol based on established methodologies for thyroid hormone analysis.[1][3][4]

Sample Preparation

The choice of sample preparation method is critical for removing interferences and enriching the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

-

Protein Precipitation:

-

To 100 µL of serum or plasma, add the internal standard solution (3,3'-Diiodo-L-thyronine-¹³C₆) at a known concentration.

-

Add 200-400 µL of cold acetonitrile to precipitate proteins.[5]

-

Vortex the mixture for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[4][5]

-

Transfer the supernatant to a clean tube for further processing or direct injection.[4][5]

-

-

Liquid-Liquid Extraction (LLE):

-

Following protein precipitation, the supernatant can be further purified by LLE.

-

Add a water-immiscible organic solvent, such as ethyl acetate or a mixture of isopropanol and tert-butyl methyl ether (TBME), to the supernatant.[1][6]

-

Vortex vigorously and centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer containing the analytes to a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of methanol and water).[6]

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) according to the manufacturer's instructions.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the analytes with a stronger solvent.

-

Evaporate the eluate and reconstitute as described for LLE.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 or phenyl-hexyl reversed-phase column is typically used for the separation of thyroid hormones.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency, is common.[1]

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is frequently used for the analysis of thyroid hormones.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for both the native analyte (3,3'-T2) and the stable isotope-labeled internal standard (3,3'-Diiodo-L-thyronine-¹³C₆) are monitored.

-

Quantification

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the quantitative analysis of 3,3'-Diiodo-L-thyronine using a stable isotope-labeled internal standard and the metabolic context of 3,3'-T2.

Figure 1: General experimental workflow for the quantification of 3,3'-T2.

References

- 1. etj.bioscientifica.com [etj.bioscientifica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application of 13C Labeled T2 Toxin in Metabolic Analysis

Introduction

Stable isotope labeling is a powerful technique in metabolic research. By replacing atoms in a molecule with their heavier, non-radioactive isotopes (like 13C for 12C), scientists can trace the path of that molecule through complex biological systems. While 13C-labeled central carbon sources like glucose and glutamine are widely used for metabolic flux analysis (MFA) to quantify the rates of intracellular pathways, the application of 13C-labeled xenobiotics, such as the mycotoxin T2, serves a different but equally important purpose.

The use of 13C labeled T2 toxin is not for the analysis of central metabolic fluxes. Instead, it is a critical tool for studying the metabolic fate and biotransformation of the T2 toxin itself within an organism. This is crucial for understanding its toxicity, detoxification mechanisms, and for accurate risk assessment in food safety. Additionally, 13C labeled T2 toxin is the gold standard for accurate quantification of T2 toxin and its metabolites in complex sample matrices.

These application notes and protocols are designed for researchers, scientists, and professionals in drug development and food safety to utilize 13C labeled T2 toxin in metabolic studies.

Application Notes

Elucidation of T2 Toxin Biotransformation Pathways

One of the primary applications of 13C labeled T2 toxin is in the discovery and identification of its metabolites. When an organism is exposed to T2 toxin, it may be modified by cellular enzymes into various other compounds. Tracing these transformations can be challenging due to the complexity of biological matrices.

By using a mixture of labeled (e.g., U-[13C24] T2 toxin) and unlabeled T2 toxin, researchers can leverage high-resolution mass spectrometry (HRMS) to screen for metabolites.[1] The key principle is that any metabolite derived from T2 toxin will exhibit a characteristic isotopic pattern – a pair of peaks with a mass difference corresponding to the number of 13C atoms in the labeled standard. This allows for the confident identification of novel metabolites even at low concentrations.

Studies in plants like barley and wheat have successfully used this approach to identify a range of T2 toxin metabolites, including glucosylated forms, malonylglucosides, and acetyl and feruloyl conjugates.[1][2] This information is vital for understanding how plants detoxify this mycotoxin, which has implications for agricultural practices and food safety.

Quantitative Analysis of T2 Toxin and its Metabolites

Accurate quantification of T2 toxin and its metabolites in food, feed, and biological samples is essential for assessing exposure and enforcing regulatory limits. However, analysis by liquid chromatography-mass spectrometry (LC-MS) can be hampered by matrix effects, where other components in the sample interfere with the ionization of the target analyte, leading to inaccurate results.

The use of a fully 13C isotope-labeled internal standard, such as U-[13C24] T2 toxin, is the most effective way to overcome this challenge.[3][4] The labeled internal standard is chemically identical to the analyte of interest and therefore behaves identically during sample extraction, cleanup, and chromatography. However, it is distinguishable by its higher mass in the mass spectrometer.

By adding a known amount of the 13C labeled T2 toxin to the sample at the beginning of the analytical workflow, any losses during sample preparation or signal suppression/enhancement in the MS source will affect both the analyte and the internal standard equally.[3] The ratio of the analyte signal to the internal standard signal is then used for quantification, providing highly accurate and precise results. This technique is known as isotope dilution mass spectrometry.

Experimental Protocols

Protocol 1: In Planta Study of T2 Toxin Metabolism using 13C Labeled T2

This protocol is adapted from studies on wheat and barley.[1][2]

1. Preparation of Dosing Solution:

-

Prepare a stock solution of unlabeled T2 toxin in acetonitrile.

-

Prepare a stock solution of U-[13C24] T2 toxin in acetonitrile.

-

Mix the labeled and unlabeled stock solutions to achieve a desired ratio (e.g., 1:1 v/v) and concentration. The final solvent should be compatible with application to the plant (e.g., acetonitrile:water 50:50 v/v with a surfactant like Tween).

2. Plant Treatment:

-

Grow wheat or barley plants to the desired developmental stage (e.g., flowering).

-

Apply a small volume of the dosing solution directly to the spikelets.

-

Cover the treated area with a plastic bag for a set period (e.g., 24 hours) to maintain humidity and facilitate absorption.[1]

-

Harvest the plant material at different time points after treatment (e.g., 6h, 24h, 48h, and at full ripeness) to monitor the kinetics of metabolite formation.[1]

3. Metabolite Extraction:

-

Homogenize the harvested plant material (e.g., by grinding in liquid nitrogen).

-

Extract the metabolites using a suitable solvent system (e.g., acetonitrile/water/acetic acid).

-

Centrifuge the extract to pellet solid debris and collect the supernatant.

-

The extract can be further purified using solid-phase extraction (SPE) if necessary.

4. LC-HRMS Analysis:

-

Analyze the extracts using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Use a chromatographic method that provides good separation of T2 toxin and its expected metabolites.

-

Acquire data in full scan mode with both positive and negative polarity switching to detect a wide range of potential metabolites.[2]

5. Data Processing and Metabolite Identification:

-

Process the raw LC-HRMS data using specialized software (e.g., MetExtract) to screen for pairs of peaks corresponding to the unlabeled and 13C-labeled forms of potential metabolites.[1]

-

Characterize the identified metabolites by their accurate mass, retention time, and fragmentation pattern (MS/MS spectra).

-

Confirm the identity of metabolites by comparison with authentic standards if available.[2]

Protocol 2: Quantitative Analysis of T2 Toxin in Cereal Grains by Isotope Dilution LC-MS/MS

1. Sample Preparation:

-

Homogenize the cereal grain sample to a fine powder.

-

Weigh a representative portion of the homogenized sample.

2. Internal Standard Spiking and Extraction:

-

Add a known amount of U-[13C24] T2 toxin internal standard solution to the sample.

-

Extract the toxins from the sample using an appropriate solvent mixture (e.g., acetonitrile/water).

-

Shake or vortex the sample vigorously to ensure thorough extraction.

-

Centrifuge the sample and collect the supernatant.

3. (Optional) Sample Cleanup:

-

For complex matrices, a cleanup step using SPE or commercially available cleanup columns may be necessary to remove interfering compounds.

4. LC-MS/MS Analysis:

-

Analyze the sample extract using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Develop a multiple reaction monitoring (MRM) method to detect specific precursor-to-product ion transitions for both the native T2 toxin and the 13C-labeled internal standard.

5. Quantification:

-

Prepare a calibration curve using standards of unlabeled T2 toxin of known concentrations, with each calibrant containing the same amount of the 13C-labeled internal standard as the samples.

-

Plot the ratio of the peak area of the unlabeled T2 toxin to the peak area of the 13C-labeled internal standard against the concentration of the unlabeled T2 toxin.

-

Calculate the concentration of T2 toxin in the samples by interpolating the peak area ratios from the calibration curve.

Data Presentation

Table 1: Summary of T2 Toxin Metabolites Identified in Wheat using 13C Labeled T2 Toxin [1]

| Metabolite Class | Putative Identification |

| Parent Toxin | T2 Toxin |

| Deacetylation | HT-2 Toxin |

| Glucosylation | T2-Glucoside, HT-2-Glucoside |

| Malonylglucosylation | T2-Malonylglucoside, HT-2-Malonylglucoside |

| Feruloyl Conjugation | Feruloyl-T2 |

| Acetylation | Acetyl-T2 |

Table 2: Quantitative Data on T2 Toxin and HT-2 Toxin in Human Urine Samples [5]

| Analyte | Prevalence (%) | Mean Concentration (ng/mg Creatinine) | Concentration Range (ng/mg Creatinine) |

| T2 Toxin | 21 | 1.34 | 0.22 - 6.54 |

| HT-2 Toxin | 30 | 1.23 | Not specified |

Visualizations

Figure 1: Experimental Workflow for In Planta T2 Toxin Metabolism Study.